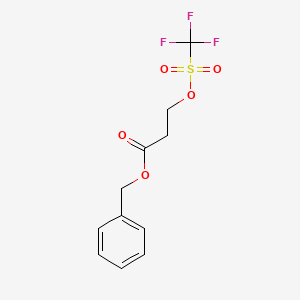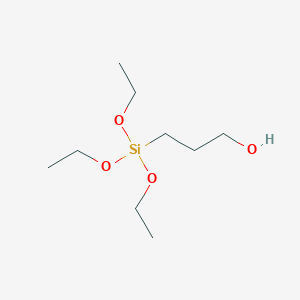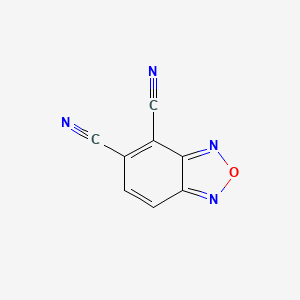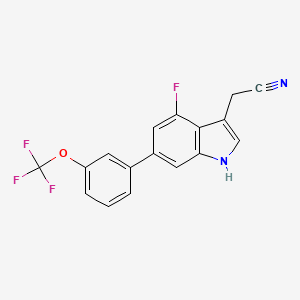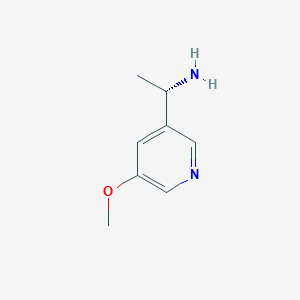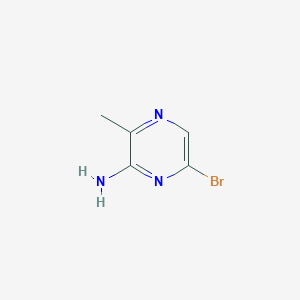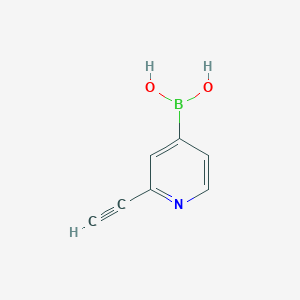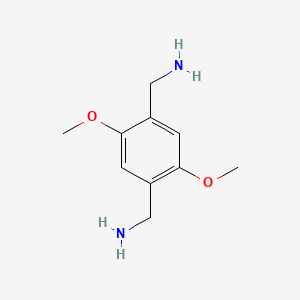
(2,5-Dimethoxy-1,4-phenylene)dimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethoxy-1,4-phenylene)dimethanamine is an organic compound with the molecular formula C10H16N2O2. It is also known by its CAS number 2745-67-7. This compound is characterized by the presence of two methoxy groups attached to a benzene ring, along with two methanamine groups at the 1 and 4 positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-1,4-phenylene)dimethanamine typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethoxy-1,4-phenylene)dimethanamine can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2,5-Dimethoxy-1,4-phenylene)dimethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)dimethanamine involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the amine groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
2,5-Dimethoxy-4-methylamphetamine: Another related compound with additional methyl groups.
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of (2,5-Dimethoxy-1,4-phenylene)dimethanamine.
Uniqueness
This compound is unique due to the presence of both methoxy and methanamine groups on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
[4-(aminomethyl)-2,5-dimethoxyphenyl]methanamine |
InChI |
InChI=1S/C10H16N2O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4H,5-6,11-12H2,1-2H3 |
Clave InChI |
YUEMUKARMAVPRY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CN)OC)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


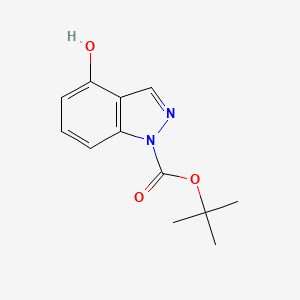
![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
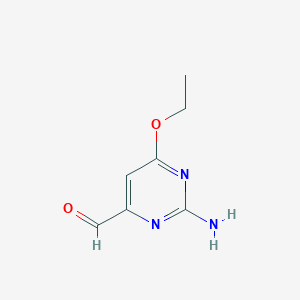
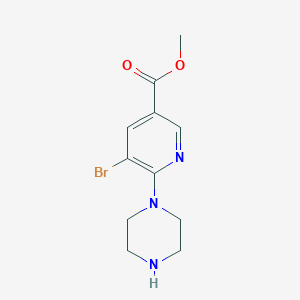
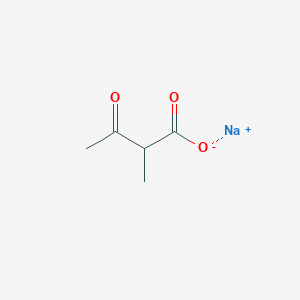
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
